

Application Notes and Protocols: BI-3812 TR-FRET Assay for BCL6 Inhibition

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For Researchers, Scientists, and Drug Development Professionals

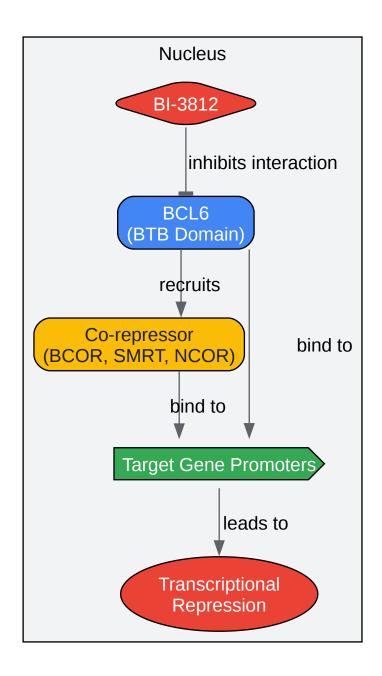
Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor pivotal for the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1] BCL6 exerts its repressive function by recruiting co-repressor complexes, such as those containing BCOR, SMRT, and NCOR, through its BTB/POZ domain. [1][2] This protein-protein interaction (PPI) is a critical node in the BCL6 signaling pathway and represents a key therapeutic target. **BI-3812** is a potent and selective small molecule inhibitor of the BCL6-co-repressor interaction.[1] This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to characterize the inhibitory activity of **BI-3812** on the BCL6-BCOR interaction.

BCL6 Signaling Pathway and Inhibition by BI-3812

BCL6 acts as a master regulator of gene expression in germinal center B cells. It binds to specific DNA sequences and recruits co-repressor complexes to silence genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] This allows for the rapid proliferation and somatic hypermutation necessary for antibody affinity maturation. **BI-3812** disrupts this process by binding to the BTB domain of BCL6, thereby preventing the recruitment of co-repressors and leading to the de-repression of BCL6 target genes.





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Caption: BCL6 recruits co-repressors to repress target genes.

Quantitative Data Summary

The inhibitory potency of **BI-3812** has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data.



Parameter	Value	Assay Type	Notes
IC50	≤ 3 nM	BCL6::BCOR ULight TR-FRET	Biochemical assay measuring direct inhibition of the BCL6- BCOR interaction.[1]
IC50	40 nM	BCL6::NCOR LUMIER	Cellular assay measuring the disruption of the BCL6-co-repressor complex in a cellular context.[1][2]
Kd	2.569 ± 0.08 nM	Surface Plasmon Resonance (SPR)	Measures the binding affinity of BI-3812 to the BCL6 BTB domain.[6]
Negative Control (BI- 5273) IC50	~10 μM	BCL6::BCOR ULight TR-FRET	A structurally similar but significantly less potent analog used as a negative control.[2]

Experimental Protocols BCL6::BCOR ULight TR-FRET Assay

This protocol outlines a biochemical assay to determine the IC50 of inhibitors of the BCL6-BCOR interaction. The assay relies on the TR-FRET between a Terbium (Tb)-labeled anti-Histag antibody bound to a His-tagged BCL6 protein (donor) and a fluorescently labeled BCOR peptide (acceptor). Inhibition of the BCL6-BCOR interaction by a compound like **BI-3812** leads to a decrease in the TR-FRET signal.

Materials:

• His-tagged BCL6 BTB domain protein (e.g., Trx-6His-HRV3C-BCL6)



- Fluorescently labeled BCOR peptide (e.g., Alexa Fluor 647-labeled)
- Anti-6His-Terbium (Tb) antibody (TR-FRET donor)
- BI-3812 inhibitor
- Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
- 384-well low-volume microplates
- TR-FRET-compatible plate reader

Experimental Workflow:



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Caption: Workflow for the **BI-3812** TR-FRET assay.

Procedure:

- Compound Preparation: Prepare a serial dilution of BI-3812 in DMSO. A typical starting
 concentration for the highest dose is 10 mM. Further dilute the compound in Assay Buffer to
 the desired final concentrations. Include a DMSO-only control.
- Reagent Preparation:
 - Prepare a solution of His-tagged BCL6 BTB domain and Anti-6His-Tb antibody in Assay Buffer. The final concentration of BCL6 is typically in the low nanomolar range (e.g., 10 nM).[7] The antibody concentration should be optimized according to the manufacturer's instructions.



 Prepare a solution of the fluorescently labeled BCOR peptide in Assay Buffer. The final concentration should be at or below its Kd for BCL6 to ensure assay sensitivity.

Assay Plate Setup:

- \circ Add a small volume (e.g., 5 μ L) of the diluted **BI-3812** or DMSO control to the wells of a 384-well plate.
- \circ Add an equal volume (e.g., 5 μ L) of the BCL6/anti-His-Tb antibody mixture to all wells.
- Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor binding to BCL6.

Initiate FRET Reaction:

- \circ Add an equal volume (e.g., 5 μ L) of the labeled BCOR peptide solution to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes),
 protected from light, to allow the binding to reach equilibrium.

Data Acquisition:

 Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength appropriate for the Terbium donor (e.g., 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).

Data Analysis:

- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion



The TR-FRET assay described provides a robust and sensitive method for characterizing the inhibitory activity of compounds targeting the BCL6-co-repressor interaction. **BI-3812** demonstrates potent inhibition in this biochemical assay, which is consistent with its cellular activity. These protocols and data serve as a valuable resource for researchers investigating BCL6 biology and developing novel BCL6 inhibitors.

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